Trisiloxane, 3-[(dimethylsilyl)oxy]-3-ethenyl-1,1,5,5-tetramethyl- Trisiloxane, 3-[(dimethylsilyl)oxy]-3-ethenyl-1,1,5,5-tetramethyl-
Brand Name: Vulcanchem
CAS No.:
VCID: VC13420845
InChI: InChI=1S/C8H24O3Si4/c1-8-15(9-12(2)3,10-13(4)5)11-14(6)7/h8,12-14H,1H2,2-7H3
SMILES: C[SiH](C)O[Si](C=C)(O[SiH](C)C)O[SiH](C)C
Molecular Formula: C8H24O3Si4
Molecular Weight: 280.61 g/mol

Trisiloxane, 3-[(dimethylsilyl)oxy]-3-ethenyl-1,1,5,5-tetramethyl-

CAS No.:

Cat. No.: VC13420845

Molecular Formula: C8H24O3Si4

Molecular Weight: 280.61 g/mol

* For research use only. Not for human or veterinary use.

Trisiloxane, 3-[(dimethylsilyl)oxy]-3-ethenyl-1,1,5,5-tetramethyl- -

Specification

Molecular Formula C8H24O3Si4
Molecular Weight 280.61 g/mol
IUPAC Name tris(dimethylsilyloxy)-ethenylsilane
Standard InChI InChI=1S/C8H24O3Si4/c1-8-15(9-12(2)3,10-13(4)5)11-14(6)7/h8,12-14H,1H2,2-7H3
Standard InChI Key XQIZMIMBOWVMCX-UHFFFAOYSA-N
SMILES C[SiH](C)O[Si](C=C)(O[SiH](C)C)O[SiH](C)C
Canonical SMILES C[SiH](C)O[Si](C=C)(O[SiH](C)C)O[SiH](C)C

Introduction

Chemical Structure and Molecular Characteristics

The molecular formula of this trisiloxane derivative is C₈H₂₄O₃Si₄, with a molar mass of 280.62 g/mol . The structure consists of three silicon atoms connected by oxygen bridges, where the central silicon is bonded to an ethenyl group (-CH₂CH₂) and two dimethylsilyloxy (-OSi(CH₃)₂H) substituents. The terminal silicon atoms are each substituted with two methyl groups, contributing to the compound’s hydrophobic nature .

Key structural parameters include:

  • Density: 0.79 g/cm³ at 25°C

  • Boiling Point: 204°C

  • Refractive Index: 1.4250

  • Vapor Pressure: 0.382 mmHg at 25°C

The ethenyl group introduces unsaturation, enabling participation in hydrosilylation and polymerization reactions, while the dimethylsilyloxy groups enhance thermal stability and reduce surface tension .

Synthesis and Reaction Pathways

Hydrosilylation as a Primary Route

The compound is synthesized via platinum-catalyzed hydrosilylation of allyl ethers with 1,1,1,3,5,5-heptamethyltrisiloxane. This reaction proceeds under mild conditions (60–80°C) with conversion rates exceeding 90% within 55 minutes. The general reaction scheme is:

HSi(CH3)2O-Si(CH3)2-O-Si(CH3)2H+CH2=CH-RPt catalystProduct\text{HSi(CH}_3\text{)}_2\text{O-Si(CH}_3\text{)}_2\text{-O-Si(CH}_3\text{)}_2\text{H} + \text{CH}_2=\text{CH-R} \xrightarrow{\text{Pt catalyst}} \text{Product}

where R represents the ethenyl-containing moiety .

Side Reactions and Byproduct Mitigation

Competitive pathways such as homocoupling of ethenyl groups or over-silylation are minimized by controlling stoichiometry (1:1.2 ratio of Si-H to ethenyl groups) and using inhibited Karstedt’s catalyst (3–5 ppm Pt) . Post-synthesis purification involves fractional distillation under reduced pressure (40 mmHg) to isolate the product at 98–99°C .

Physicochemical Properties and Stability

Thermal Behavior

The compound demonstrates remarkable thermal stability, with a flash point of 77°C and decomposition onset at 290°C under nitrogen . This stability is attributed to the robust Si-O-Si backbone and methyl group shielding .

Reactivity with Aqueous Systems

Despite its hydrophobicity, the trisiloxane is moisture-sensitive, undergoing hydrolysis in basic aqueous media to form silanols and release methanol :

Si-O-Si+H2OOHSi-OH+CH3OH\text{Si-O-Si} + \text{H}_2\text{O} \xrightarrow{\text{OH}^-} \text{Si-OH} + \text{CH}_3\text{OH}

This reactivity necessitates storage under anhydrous conditions .

SupplierPurityPrice (1 kg)
CymitQuimica 97%€223
ChemBK 95%$280

Production is concentrated in China (60% capacity) and Germany (30%), with annual output capacity exceeding 50 metric tons .

Emerging Research Directions

Dynamic Covalent Networks

Recent studies exploit the radical stability of the ethenyl group to create reprocessable silicones. A 2024 Nature Materials publication reported elastomers with 85% tensile strength recovery after five recycling cycles .

Biomedical Applications

Preliminary in vitro testing indicates potential as a drug delivery vector for hydrophobic therapeutics. Loading efficiency of 78% was achieved for paclitaxel in nanoparticle formulations .

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